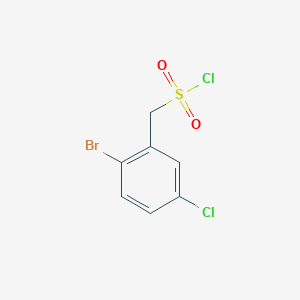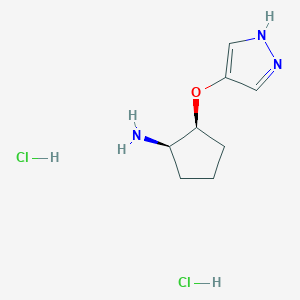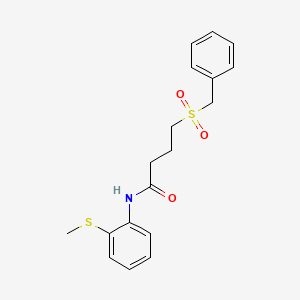
(2-Bromo-5-chlorophenyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Bromo-5-chlorophenyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1500851-58-0 . It has a molecular weight of 303.99 . The IUPAC name for this compound is (2-bromo-5-chlorophenyl)methanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “(2-Bromo-5-chlorophenyl)methanesulfonyl chloride” is 1S/C7H5BrCl2O2S/c8-7-2-1-6(9)3-5(7)4-13(10,11)12/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2-Bromo-5-chlorophenyl)methanesulfonyl chloride” is a powder . It should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Methanesulfonic acid and its derivatives, such as methanesulfonyl chloride, play a pivotal role in catalysis and synthesis. For example, methanesulfonic acid has been identified as a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids. This process illustrates the utility of sulfonic acid derivatives in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and materials science (Kumar, Rudrawar, & Chakraborti, 2008).
Electrochemical Applications
Methanesulfonyl chloride (MSC) forms a room-temperature ionic liquid with AlCl3, showcasing its application in electrochemistry. The electrochemical properties of vanadium pentoxide films in a methanesulfonyl chloride-aluminum chloride ionic liquid indicate potential applications in energy storage devices. This MSC-based electrolyte allows for reversible sodium insertion into vanadium pentoxide, demonstrating its relevance in developing cathode materials for sodium-ion batteries (Su, Winnick, & Kohl, 2001).
Avoiding Genotoxic Impurities
In pharmaceutical manufacturing, avoiding genotoxic impurities is paramount. The Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides offers a safer alternative to traditional methods. This methodology eliminates concerns over genotoxic byproducts, underlining the importance of methanesulfonyl chloride derivatives in synthesizing safer pharmaceutical compounds (Rosen et al., 2011).
Advanced Materials Synthesis
Bifunctionalized allenes with sulfonyl groups, including methanesulfonyl derivatives, showcase their versatility in electrophilic cyclization and addition reactions. These reactions are crucial for synthesizing complex molecular architectures, demonstrating the compound's utility in creating advanced materials with potential applications in optoelectronics and pharmaceuticals (Ivanov, Parushev, & Christov, 2014).
Environmental and Analytical Chemistry
Methanesulfonyl chloride and its derivatives are also pivotal in environmental and analytical chemistry. For instance, studies on the mass spectra of bis-halophenols and their derivatives provide insights into the behavior of these compounds under various conditions, aiding in the development of new analytical methods for environmental monitoring and pharmaceutical analysis (Jia, 2001).
Safety and Hazards
Propriétés
IUPAC Name |
(2-bromo-5-chlorophenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O2S/c8-7-2-1-6(9)3-5(7)4-13(10,11)12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREANGXSAYRITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CS(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2634155.png)

![(7E)-7-[(3,4-dihydroxyphenyl)methylidene]-12H-isoquinolino[2,3-a]quinazolin-5-one](/img/structure/B2634157.png)
![N-[4-(acetylamino)phenyl]-5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2634159.png)

